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Compound of Interest

Compound Name: 1,6-Dioxaspiro[2.5]octane

Cat. No.: B090491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-
Dioxaspiro[2.5]octane. Due to the limited availability of experimentally-derived spectra for this

specific compound in public literature, this document presents predicted and analogous data

based on the analysis of its structural motifs. The information herein is intended to serve as a

valuable reference for the identification and characterization of this and related spirocyclic

compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1,6-Dioxaspiro[2.5]octane. These predictions are

derived from established spectroscopic principles and data from analogous compounds

containing epoxide and tetrahydropyran rings.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2, H-2' (Epoxide

CH₂)
2.5 - 3.5 d 4 - 6

H-3, H-5 (Axial CH₂) 3.4 - 3.8 m -

H-3, H-5 (Equatorial

CH₂)
3.9 - 4.2 m -

H-4 (Axial CH₂) 1.5 - 1.9 m -

H-4 (Equatorial CH₂) 1.9 - 2.2 m -

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Chemical Shift (δ, ppm)

C-1 (Spiro Carbon) 60 - 70

C-2 (Epoxide CH₂) 45 - 55

C-3, C-5 (CH₂-O) 65 - 75

C-4 (CH₂) 20 - 30

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Wavenumber (cm⁻¹) Intensity

C-H Stretch (Aliphatic) 2850 - 3000 Strong

C-O-C Stretch (Ether) 1050 - 1150 Strong

Epoxide Ring Vibration 810 - 950 Medium

Table 4: Predicted Mass Spectrometry Data
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m/z Ion

114 [M]⁺

115 [M+H]⁺

137 [M+Na]⁺

85 [M - C₂H₅]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. These represent standard methodologies and may require optimization based

on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1,6-Dioxaspiro[2.5]octane.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1,6-Dioxaspiro[2.5]octane in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm

NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-
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noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C channel and re-tune and re-shim if necessary.

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of

2 seconds. A larger number of scans will be required compared to ¹H NMR due to the low

natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 1,6-Dioxaspiro[2.5]octane.

Methodology:

Sample Preparation (Neat Liquid):

Place a drop of neat 1,6-Dioxaspiro[2.5]octane onto a clean, dry salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top to create a thin liquid film.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic

fragment ions of 1,6-Dioxaspiro[2.5]octane.

Methodology:

Sample Introduction: Introduce a dilute solution of 1,6-Dioxaspiro[2.5]octane in a volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system,

such as direct infusion or coupled with a gas chromatograph (GC-MS).

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization

technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe

the molecular ion.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate

the ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to elucidate the structure.

Visualizations
The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of

1,6-Dioxaspiro[2.5]octane.
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General workflow for spectroscopic analysis.
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Proposed fragmentation pathway for 1,6-Dioxaspiro[2.5]octane.

To cite this document: BenchChem. [Spectroscopic Profile of 1,6-Dioxaspiro[2.5]octane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090491#spectroscopic-data-of-1-6-dioxaspiro-2-5-
octane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b090491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

